Tylophorine

Antitumor Activity NCI-60 Panel Phenanthroindolizidine Alkaloids

Tylophorine is a plant-derived phenanthroindolizidine alkaloid primarily isolated from Tylophora indica. It exhibits potent in vitro antitumor activity across multiple cancer cell lines and a unique anti-angiogenic profile through VEGFR2 kinase inhibition.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 482-20-2
Cat. No. B1682047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylophorine
CAS482-20-2
Synonyms2,3,6,7-tetramethoxyphenanthro(9,10:6,7')indolizidine
dehydrotylophorine
tylophorine
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC
InChIInChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3/t14-/m0/s1
InChIKeySSEUDFYBEOIWGF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tylophorine (CAS 482-20-2): A Phenanthroindolizidine Alkaloid for Anticancer and Anti-Angiogenic Research


Tylophorine is a plant-derived phenanthroindolizidine alkaloid primarily isolated from Tylophora indica [1]. It exhibits potent in vitro antitumor activity across multiple cancer cell lines and a unique anti-angiogenic profile through VEGFR2 kinase inhibition [2]. Unlike conventional chemotherapeutics, its mechanism involves distinct transcriptional modulation of NF-κB, AP-1, and CRE pathways [3], positioning it as a specialized research tool for studying non-canonical anticancer and anti-inflammatory pathways.

Why Tylophorine Analogs Cannot Be Freely Substituted: Divergent Mechanisms Dictate Procurement Precision


Tylophorine analogs (including tylocrebrine, cryptopleurine, and synthetic derivatives like DCB-3503 and PBT-1) are not interchangeable in research applications due to profound differences in cell cycle arrest specificity, transcriptional pathway targeting, and bioavailability. For example, while (S)-tylophorine arrests carcinoma cells in G1 phase via cyclin A2 downregulation [1], analogs like PBT-1 induce G2/M arrest through Akt inactivation [2]. Furthermore, E-ring modifications drastically alter NF-κB vs. AP-1 pathway selectivity [3], and solubility variations directly impact in vivo experimental feasibility. Substituting one analog for another risks misattributed mechanistic findings and irreproducible results.

Tylophorine Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs


NCI Panel Potency: (S)-Tylophorine vs. Tylocrebrine and Cryptopleurine

In the National Cancer Institute (NCI) antitumor screening panel, (S)-tylophorine demonstrates a mean GI50 of 1.9 × 10⁻⁸ M, which is approximately 1.5-fold more potent than the closely related natural alkaloid tylocrebrine (GI50 = 2.95 × 10⁻⁸ M). While cryptopleurine is orders of magnitude more potent (GI50 = 1 × 10⁻¹² M), its distinct E-ring structure confers a divergent NF-κB vs. AP-1 selectivity profile, making (S)-tylophorine the preferred reference compound for studies focused on phenanthroindolizidine-mediated G1 arrest mechanisms [1].

Antitumor Activity NCI-60 Panel Phenanthroindolizidine Alkaloids

Cell Cycle Arrest Specificity: Tylophorine Induces G1 Arrest, While PBT-1 Causes G2/M Arrest

Tylophorine uniquely arrests carcinoma cells in the G1 phase through downregulation of cyclin A2 expression, a mechanism not shared by its synthetic derivative PBT-1. In head-to-head mechanistic studies, tylophorine-treated cells showed a 70% reduction in cyclin A2 protein levels, and overexpression of cyclin A2 rescued the G1 arrest phenotype, confirming causality. In contrast, PBT-1 induces G2/M arrest via Akt inactivation and does not affect cyclin A2 levels [1].

Cell Cycle Cyclin A2 G1 Arrest

Anti-Angiogenic Potency: Tylophorine Inhibits VEGFR2 Kinase with IC50 = 0.89 μM

Tylophorine directly inhibits vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity with an IC50 of 0.89 ± 0.12 μM in cell-free kinase assays. This inhibition is competitive with ATP, as demonstrated by molecular docking showing hydrogen bonds with Glu917 and Cys919 in the ATP-binding pocket. Downstream, tylophorine suppresses VEGF-induced phosphorylation of Akt and mTOR in HUVECs at concentrations as low as 1 μM, whereas total Akt and mTOR protein levels remain unchanged [1]. This anti-angiogenic profile is not observed with structurally related alkaloids like tylocrebrine, which lack the specific E-ring conformation required for VEGFR2 binding [2].

Angiogenesis VEGFR2 Tyrosine Kinase Inhibition

Oral Bioavailability: Tylophorine (65.7%) vs. 7-Methoxycryptopleurine (52.7%) in Rats

In a comparative pharmacokinetic study in rats, naturally occurring tylophorine demonstrated an oral bioavailability of 65.7%, which is significantly higher than that of the closely related analog 7-methoxycryptopleurine (52.7%). This 25% relative increase in systemic exposure makes tylophorine a more favorable scaffold for in vivo efficacy studies requiring oral administration [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies

NF-κB Pathway Inhibition: Tylophorine Analogs Show Differential Selectivity for NF-κB vs. AP-1

Tylophorine and its analogs exhibit varying selectivity for transcriptional pathways. In reporter gene assays using HepG2 and HEK-293 cells, (S)-tylophorine inhibited NF-κB-mediated transcription with an IC50 of approximately 50 nM, while showing minimal inhibition of AP-1 and CRE-mediated transcription (IC50 > 1 μM). In contrast, certain E-ring-modified cryptopleurine analogs show enhanced AP-1 inhibition but reduced NF-κB activity [1]. This pathway selectivity is critical for experimental design, as substituting one analog for another can lead to erroneous conclusions about target engagement.

NF-κB Transcription Factor Inhibition Inflammation

Solubility and Formulation: Tylophorine Free Base vs. Hydrochloride Salt

The free base form of tylophorine exhibits limited aqueous solubility (estimated 0.4153 mg/L at 25°C, logP = 4.46) [1], which can constrain in vivo dosing regimens. In contrast, the hydrochloride salt form demonstrates significantly enhanced water solubility, facilitating higher concentration formulations and improving bioavailability. Researchers requiring high-dose in vivo studies or aqueous-compatible formulations should procure the hydrochloride salt rather than the free base [2].

Solubility Formulation In Vivo Dosing

Optimal Research Applications for Tylophorine Based on Verified Differentiated Activity


G1 Cell Cycle Arrest and Cyclin A2 Downregulation Studies

Tylophorine is the definitive tool compound for investigating G1 checkpoint control and cyclin A2-dependent cell cycle regulation in carcinoma cells. As demonstrated in Section 3, tylophorine uniquely reduces cyclin A2 protein levels by 70% and induces G1 arrest, a mechanism not shared by analogs like PBT-1 (which causes G2/M arrest). Researchers studying the role of cyclin A2 in tumor proliferation should use the parent alkaloid to ensure mechanistic relevance [1].

VEGFR2-Mediated Angiogenesis and Tumor Vascularization Assays

With a validated VEGFR2 kinase IC50 of 0.89 μM and demonstrated suppression of VEGF-induced Akt/mTOR phosphorylation in HUVECs, tylophorine serves as a reliable positive control for anti-angiogenic screening campaigns. Its competitive binding to the ATP pocket of VEGFR2 (confirmed by molecular docking) makes it suitable for studies exploring novel VEGFR2 inhibitors or investigating tumor angiogenesis mechanisms [1].

Oral In Vivo Efficacy Studies Requiring High Bioavailability

For oral in vivo experiments in rodent models, tylophorine's 65.7% bioavailability provides a practical advantage over lower-bioavailability analogs like 7-methoxycryptopleurine (52.7%). This characteristic, combined with the availability of solubility-enhanced salt forms (hydrochloride), supports robust oral dosing regimens in xenograft and inflammation models [1].

NF-κB Pathway Inhibition in Inflammation and Cancer Research

Tylophorine's selective inhibition of NF-κB-mediated transcription (IC50 ~50 nM) with minimal off-target effects on AP-1 and CRE pathways makes it a valuable chemical probe for dissecting NF-κB-dependent signaling in cancer and inflammatory disease models. Studies focused on NF-κB should employ (S)-tylophorine to avoid the altered pathway selectivity observed in E-ring-modified analogs [1].

Quote Request

Request a Quote for Tylophorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.